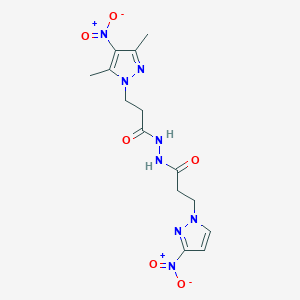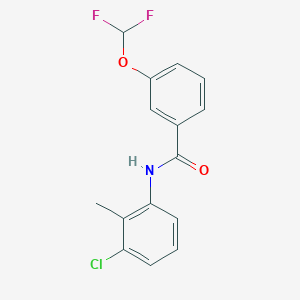![molecular formula C25H23N5O7 B456076 5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-[3-(3,5-DIMETHYLPHENOXY)-5-NITROPHENYL]-2-FURAMIDE](/img/structure/B456076.png)
5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-[3-(3,5-DIMETHYLPHENOXY)-5-NITROPHENYL]-2-FURAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-[3-(3,5-DIMETHYLPHENOXY)-5-NITROPHENYL]-2-FURAMIDE is a complex organic compound that features a pyrazole ring, a furan ring, and various nitro and dimethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-[3-(3,5-DIMETHYLPHENOXY)-5-NITROPHENYL]-2-FURAMIDE typically involves multiple steps, starting with the preparation of the pyrazole and furan intermediates. The pyrazole ring can be synthesized through the reaction of 3,5-dimethyl-4-nitro-1H-pyrazole with appropriate alkylating agents . The furan ring is then introduced through a coupling reaction with the pyrazole intermediate under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-[3-(3,5-DIMETHYLPHENOXY)-5-NITROPHENYL]-2-FURAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield corresponding amines, while oxidation can produce nitroso derivatives .
Scientific Research Applications
5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-[3-(3,5-DIMETHYLPHENOXY)-5-NITROPHENYL]-2-FURAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-[3-(3,5-DIMETHYLPHENOXY)-5-NITROPHENYL]-2-FURAMIDE involves its interaction with molecular targets such as enzymes or receptors. The nitro and dimethyl groups play a crucial role in modulating the compound’s binding affinity and specificity . The furan ring may also contribute to the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-4-nitro-1H-pyrazole: Shares the pyrazole core but lacks the furan and phenoxy substituents.
N-(3,5-Dimethylphenoxy)-5-nitrophenyl]furan-2-carboxamide: Similar structure but without the pyrazole ring.
4-Nitro-1H-pyrazole: A simpler pyrazole derivative with fewer substituents.
Uniqueness
5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-[3-(3,5-DIMETHYLPHENOXY)-5-NITROPHENYL]-2-FURAMIDE is unique due to its combination of pyrazole, furan, and phenoxy groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C25H23N5O7 |
|---|---|
Molecular Weight |
505.5g/mol |
IUPAC Name |
5-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-N-[3-(3,5-dimethylphenoxy)-5-nitrophenyl]furan-2-carboxamide |
InChI |
InChI=1S/C25H23N5O7/c1-14-7-15(2)9-21(8-14)36-22-11-18(10-19(12-22)29(32)33)26-25(31)23-6-5-20(37-23)13-28-17(4)24(30(34)35)16(3)27-28/h5-12H,13H2,1-4H3,(H,26,31) |
InChI Key |
XJMBGKHVYNUKLO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])NC(=O)C3=CC=C(O3)CN4C(=C(C(=N4)C)[N+](=O)[O-])C)C |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])NC(=O)C3=CC=C(O3)CN4C(=C(C(=N4)C)[N+](=O)[O-])C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{3-[(4-chloro-3-methylphenoxy)methyl]-4-methoxyphenyl}methanone](/img/structure/B455993.png)

![N-(4-chlorophenyl)-2-[4-(difluoromethoxy)-3-methoxybenzoyl]hydrazinecarbothioamide](/img/structure/B455996.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B455997.png)
![ethyl 2-[({[5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B455998.png)
![5,7-bis(difluoromethyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B456000.png)
![1-(2-adamantyl)-4-[3-(4-bromo-1H-pyrazol-1-yl)propanoyl]piperazine](/img/structure/B456001.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-3-[(4-methoxyphenoxy)methyl]benzamide](/img/structure/B456002.png)
![(4-Benzylpiperazin-1-yl){4-[(4-bromophenoxy)methyl]phenyl}methanone](/img/structure/B456005.png)
![2-[4-(difluoromethoxy)benzoyl]-N-isobutylhydrazinecarbothioamide](/img/structure/B456006.png)
![3-[(2,3-dichlorophenoxy)methyl]-N-(1H-indol-2-ylmethyl)-4-methoxybenzamide](/img/structure/B456007.png)

![4-(3-chlorophenyl)-5-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B456012.png)
![1-[5-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}methyl)-2-furoyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B456016.png)
